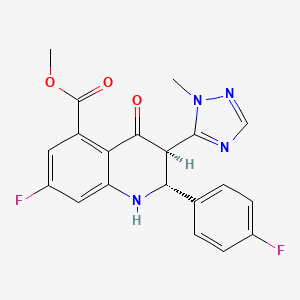

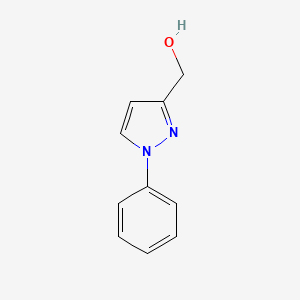

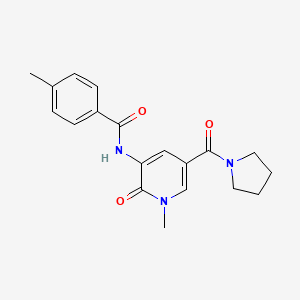

5-Quinolinecarboxylic acid,7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-,methyl ester,(2R,3R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Quinolinecarboxylic acid,7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-,methyl ester,(2R,3R)-” is a chemical with the molecular formula C20H16F2N4O3 and a molecular weight of 398.3629 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .

Synthesis Analysis

The synthesis of this compound involves several steps and requires careful handling due to the presence of fluorine atoms. The exact synthesis process can vary depending on the desired end product and the specific requirements of the reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinoline ring, a tetrahydro ring, and a triazole ring, among others. The presence of fluorine atoms and a methyl ester group also adds to the complexity of the structure .Physical and Chemical Properties Analysis

This compound has several physical and chemical properties that make it useful in different applications. It has a specific melting point, boiling point, and density, which can be important in certain reactions . It also has specific reactivity and stability properties, which can affect its behavior in different conditions .Applications De Recherche Scientifique

Anticancer Activity

A study by Reddy et al. (2015) synthesized derivatives of 1,2,4-triazolo[4,3-a]-quinoline, which showed significant anticancer activity against human neuroblastoma and colon carcinoma cell lines. This suggests the potential of 5-Quinolinecarboxylic acid derivatives in cancer treatment (Reddy et al., 2015).

Antibacterial Activity

Jung et al. (2001) found that 6-fluoro-2-methyl-1-prenyl-1,4-dihydro-7-(3,5-dimethylpiperazinyl)-4-oxo-3-quinolinecarboxylic acid exhibited potent antibacterial activity against gram-positive bacteria. This highlights the utility of these compounds in developing new antibiotics (Jung et al., 2001).

Synthesis and Characterization

Hagen and Domagala (1990) prepared a series of 5-methyl-4-oxo-3-quinolinecarboxylic acids with various substitutions, contributing to the broader understanding of the chemical properties and synthesis of quinoline derivatives (Hagen & Domagala, 1990).

Electrochemical Studies

Srinivasu et al. (1999) conducted electrochemical studies on derivatives of quinoline carboxylic acid, which can aid in understanding the electrochemical properties and potential applications in electronic devices or sensors (Srinivasu et al., 1999).

Antimycobacterial Activity

Dinakaran et al. (2008) synthesized novel ofloxacin derivatives from quinoline carboxylic acids, showing significant activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis and related infections (Dinakaran et al., 2008).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl (2R,3R)-7-fluoro-2-(4-fluorophenyl)-3-(2-methyl-1,2,4-triazol-3-yl)-4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4O3/c1-26-19(23-9-24-26)16-17(10-3-5-11(21)6-4-10)25-14-8-12(22)7-13(20(28)29-2)15(14)18(16)27/h3-9,16-17,25H,1-2H3/t16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAIIDFKUPYMQA-IRXDYDNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

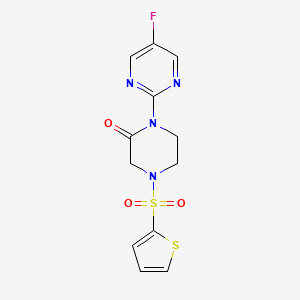

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2407388.png)

![2-[3-(4-Methoxyphenyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2407391.png)

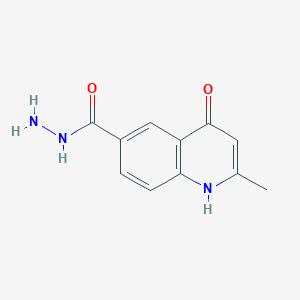

![methyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2407395.png)

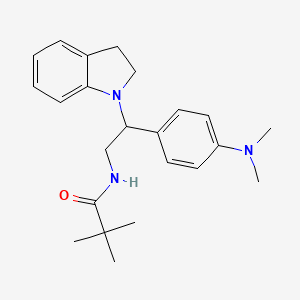

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2407396.png)

![(5-Chloro-2-methoxyphenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2407399.png)